REACTION_SMILES
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[C:16](=[O:17])([OH:18])[O-:19].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([NH:14][CH3:15])[c:8]([N+:11]([O-:12])=[O:13])[cH:9][cH:10]1.[CH3:26][CH2:27][OH:28].[Na+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([NH:14][CH3:15])[c:8]([NH2:11])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1cc(C(=O)OC)ccc1[N+](=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Type
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product
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Smiles
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CNc1cc(C(=O)OC)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |